molecular formula C33H37N3O7 B13352247 (S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate

(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate

Cat. No.: B13352247
M. Wt: 587.7 g/mol
InChI Key: OGSXPGWUTPOZAG-JDXGNMNLSA-N
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Description

(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis, particularly in the synthesis of peptides.

Preparation Methods

The synthesis of (S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate typically involves the following steps:

Chemical Reactions Analysis

(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:

Scientific Research Applications

(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino groups during the synthesis process, preventing unwanted reactions. The compound interacts with various molecular targets and pathways involved in peptide synthesis, ensuring the correct formation of peptide bonds.

Comparison with Similar Compounds

(S)-Methyl 4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-((4-(hydroxymethyl)phenyl)amino)-5-oxopentanoate can be compared with other similar compounds, such as:

These compounds also contain the Fmoc group and are used in similar applications, but they differ in their specific structures and the types of reactions they undergo.

Properties

Molecular Formula

C33H37N3O7

Molecular Weight

587.7 g/mol

IUPAC Name

methyl (4S)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-5-[4-(hydroxymethyl)anilino]-5-oxopentanoate

InChI

InChI=1S/C33H37N3O7/c1-20(2)30(36-33(41)43-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27)32(40)35-28(16-17-29(38)42-3)31(39)34-22-14-12-21(18-37)13-15-22/h4-15,20,27-28,30,37H,16-19H2,1-3H3,(H,34,39)(H,35,40)(H,36,41)/t28-,30-/m0/s1

InChI Key

OGSXPGWUTPOZAG-JDXGNMNLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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